Benzo[b]thiophene,4-(4-methoxyphenyl)-
Description
Overview of Benzo[b]thiophene Core Structure and Its Chemical Versatility
Benzo[b]thiophene is an aromatic heterocyclic compound characterized by a benzene (B151609) ring fused to a thiophene (B33073) ring. anaxlab.com This bicyclic system is planar, and the presence of the sulfur atom in the thiophene ring imparts distinct chemical properties. The electron-rich nature of the sulfur atom influences the electron density distribution across the entire ring system, making it a versatile scaffold in organic synthesis. researchgate.net
The chemical versatility of benzo[b]thiophene is evident in its reactivity. Electrophilic substitution reactions, for instance, predominantly occur at the C3 position of the thiophene ring, unless this position is already substituted. The benzo[b]thiophene core can be functionalized at various positions, allowing for the synthesis of a vast library of derivatives with tailored properties. ccspublishing.org.cn This adaptability has made benzo[b]thiophenes a privileged structure in drug discovery and a valuable component in the development of organic electronic materials. researchgate.net
Importance of Aryl Substituents, Specifically the 4-(4-Methoxyphenyl) Moiety, in Modulating Chemical and Electronic Properties
The introduction of an aryl substituent onto the benzo[b]thiophene core can significantly alter its chemical and electronic landscape. The position of this substitution is crucial in determining the resulting properties. When an aryl group, such as the 4-(4-methoxyphenyl) moiety, is attached at the 4-position of the benzo[b]thiophene ring, it can engage in electronic communication with the core structure.
The 4-methoxyphenyl (B3050149) group is an electron-donating group due to the presence of the methoxy (B1213986) (-OCH3) substituent on the phenyl ring. This electron-donating nature can increase the electron density of the benzo[b]thiophene system, thereby influencing its reactivity and photophysical properties. For instance, such substitutions can lead to a bathochromic shift (a shift to longer wavelengths) in the absorption and emission spectra of the molecule. nih.gov Computational studies on related substituted benzothiazole (B30560) derivatives have shown that the introduction of electron-donating groups can modulate the HOMO and LUMO energy levels, which is a key factor in determining the electronic and charge transport properties of the material. nih.gov
While direct experimental data for Benzo[b]thiophene,4-(4-methoxyphenyl)- is limited in publicly available research, the properties of its regioisomers, such as 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (B30302), have been explored. This related compound is noted for its applications in pharmaceutical development and organic electronics, highlighting the potential of methoxyphenyl-substituted benzo[b]thiophenes. chemimpex.com
Historical Context of Benzo[b]thiophene Research in Organic and Materials Chemistry
Research into benzo[b]thiophene and its derivatives has a rich history. Initially identified as components of coal tar, these compounds have long been of interest to organic chemists. Early research focused on their synthesis and basic reactivity. Over the decades, the scope of benzo[b]thiophene research has expanded dramatically.
In the realm of medicinal chemistry, the benzo[b]thiophene scaffold is a core component of several approved drugs, including the selective estrogen receptor modulator Raloxifene (B1678788), the antiasthmatic drug Zileuton, and the antifungal agent Sertaconazole. pharmaffiliates.com This success has spurred extensive research into the synthesis and biological evaluation of novel benzo[b]thiophene derivatives for a wide range of therapeutic targets. nih.gov
In materials chemistry, benzo[b]thiophenes have gained prominence for their use in organic electronics. Their rigid, planar structure and tunable electronic properties make them suitable for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). researchgate.net The ability to modify the electronic properties of the benzo[b]thiophene core through substitution has been a key driver of innovation in this field.
Research Gaps and Motivations for In-depth Study of Benzo[b]thiophene,4-(4-methoxyphenyl)- and Related Regioisomers
Despite the extensive research on the benzo[b]thiophene class of compounds, a significant research gap exists specifically for the 4-(4-methoxyphenyl)- substituted derivative. Much of the existing literature focuses on substitutions at the 2-, 3-, 5-, and 6-positions of the benzo[b]thiophene ring. The synthesis and properties of 4-aryl substituted benzo[b]thiophenes are less commonly reported, making Benzo[b]thiophene,4-(4-methoxyphenyl)- a relatively unexplored molecule.
The motivation for an in-depth study of this specific regioisomer and its relatives stems from several factors:
Unexplored Chemical Space: The unique substitution pattern of Benzo[b]thiophene,4-(4-methoxyphenyl)- suggests that it may possess novel chemical and physical properties that differ from its more studied isomers. Exploring this uncharted chemical space could lead to the discovery of new functionalities and applications.
Potential for Novel Bioactivity: The structural variations between regioisomers can lead to significant differences in their biological activity. A systematic investigation of 4-aryl-substituted benzo[b]thiophenes could uncover new therapeutic agents with improved efficacy or novel mechanisms of action.
Advancements in Materials Science: The electronic properties of organic materials are highly sensitive to their molecular structure. The specific placement of the electron-donating 4-methoxyphenyl group at the 4-position could lead to materials with unique charge transport and photophysical characteristics, potentially beneficial for next-generation electronic devices.
Comparative Studies: A detailed study of Benzo[b]thiophene,4-(4-methoxyphenyl)- would provide valuable data for comparative analyses with its other regioisomers. This would contribute to a more comprehensive understanding of the structure-property relationships within the broader class of aryl-substituted benzo[b]thiophenes.
The table below provides a summary of some known benzo[b]thiophene derivatives and their primary areas of research, highlighting the current focus in the field and underscoring the underexplored nature of the 4-substituted variants.
| Compound/Derivative Class | Primary Area of Research |
| 2-Arylbenzo[b]thiophenes | Medicinal Chemistry, Materials Science |
| 3-Acylbenzo[b]thiophenes | Medicinal Chemistry (e.g., SERMs) |
| 5- and 6-Substituted Benzo[b]thiophenes | Medicinal Chemistry (e.g., Melatonin analogs) researchgate.net |
| Benzo[b]thiophene S,S-dioxides | Materials Science (NIR dyes) rsc.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H12OS |
|---|---|
Molecular Weight |
240.3 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-1-benzothiophene |
InChI |
InChI=1S/C15H12OS/c1-16-12-7-5-11(6-8-12)13-3-2-4-15-14(13)9-10-17-15/h2-10H,1H3 |
InChI Key |
AGFAPCMMDPGWSG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C=CSC3=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Benzo B Thiophene,4 4 Methoxyphenyl and Analogues
Classical and Contemporary Approaches to Benzo[b]thiophene Ring Construction
The formation of the benzo[b]thiophene ring system is a foundational step in the synthesis of the target molecule and its analogues. Over the years, a multitude of synthetic routes have been developed, ranging from traditional cyclization reactions to modern metal-catalyzed processes.
Cyclization reactions represent the most fundamental approach to constructing the benzo[b]thiophene core. These methods typically involve the formation of a key carbon-sulfur or carbon-carbon bond to close the thiophene (B33073) ring onto a benzene (B151609) precursor.
Acid-Catalyzed Cyclization: This classical approach often utilizes strong acids like polyphosphoric acid to induce intramolecular cyclization. For instance, the acid-catalyzed cyclization of 2-phenylthioacetaldehyde dialkyl acetals is a known method for preparing 2-phenylbenzo[b]thiophenes. google.comgoogle.com A particularly relevant example is the acid-catalyzed intramolecular cyclization of α-(3-methoxyphenylthio)-4-methoxyacetophenone. This reaction, when conducted in neat polyphosphoric acid, yields a mixture of regioisomers, including 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (B30302) and the highly pertinent 4-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene, demonstrating a direct, albeit non-selective, route to a 4-substituted analogue. google.comgoogle.com
Oxidative Cyclization: These methods involve the oxidation of a suitable precursor to facilitate ring closure. A traditional route is the oxidative cyclization of o-mercaptocinnamic acids, though this is often limited to producing benzo[b]thiophene-2-carboxylates. google.comgoogle.comchemicalbook.com More contemporary methods employ transition metal catalysts. For example, a palladium iodide-catalyzed oxidative cyclization–alkoxycarbonylation sequence has been developed for synthesizing benzothiophene-3-carboxylic esters from (o-(alkynyl)phenyl)(methyl)sulfanes under aerobic conditions. nih.gov
Metal-Mediated Routes: Transition metals, particularly palladium, gold, and copper, play a significant role in modern benzo[b]thiophene synthesis. Gold-catalyzed cyclization of 2-(2-(2-(2-substituted ethynyl)phenyl)ethynyl)thioanisoles can produce complex benzo[b]naphtho[2,1-d]thiophene (B1197495) derivatives. acs.org Another innovative approach is the electrophilic sulfur-mediated cyclization of o-alkynyl thioanisoles using a dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt, which yields 2,3-disubstituted benzo[b]thiophenes under mild, ambient temperature conditions. nih.govorganic-chemistry.orgacs.org Furthermore, electrochemically-promoted methods have been developed for the synthesis of benzo[b]thiophene-1,1-dioxides through the reaction of sulfonhydrazides with internal alkynes, proceeding via a strained quaternary spirocyclization intermediate. nih.govrsc.org
| Cyclization Method | Precursor Type | Conditions | Product Type | Reference(s) |
| Acid-Catalyzed | α-(Arylthio)acetophenones | Polyphosphoric Acid, 85-90°C | Mixture of regioisomeric methoxy-2-aryl-benzo[b]thiophenes | google.comgoogle.com |
| Electrophilic Sulfur-Mediated | o-Alkynyl thioanisoles | Dimethyl(thiodimethyl)sulfonium salt, CH₂Cl₂, RT | 2,3-Disubstituted benzo[b]thiophenes | nih.govorganic-chemistry.orgacs.org |
| Pd-Catalyzed Oxidative | (o-(Alkynyl)phenyl)(methyl)sulfanes | PdI₂, KI, CO, Air, 100°C | Benzo[b]thiophene-3-carboxylates | nih.gov |
| Electrochemically-Promoted | Sulfonhydrazides, Internal Alkynes | Constant Current, Graphite Felt Anode, RT | Benzo[b]thiophene-1,1-dioxides | nih.govrsc.org |
Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the introduction of aryl groups onto the pre-formed benzo[b]thiophene scaffold. These methods have become indispensable in modern organic synthesis.
The direct C-H arylation of heteroarenes has emerged as a highly efficient strategy, avoiding the need for pre-functionalization of the benzo[b]thiophene ring. nih.gov Significant research has focused on achieving regioselectivity. While the C2 and C3 positions (α and β to the sulfur atom, respectively) are often more reactive, methods for C4 arylation are being developed. nih.govacs.org Palladium-catalyzed reactions are common, with systems capable of performing β-arylation (C3) of benzo[b]thiophenes at room temperature using aryl iodides. nih.govacs.orgresearchgate.netmanchester.ac.uk
Specific examples of cross-coupling strategies include:
Suzuki Coupling: A novel oxidative cross-coupling of benzo[b]thiophene 1,1-dioxides with arylboronic acids has been reported. This Pd(II)-catalyzed reaction occurs selectively at the C2-position via C-H activation. nih.govacs.org
Heck Coupling: Palladium-catalyzed decarboxylative Heck-type coupling of 3-chlorobenzo[b]thiophene-2-carboxylic acids with styrenes provides an efficient route to functionalized benzo[b]thiophenes. rsc.orgnih.gov
Aryne Reactions: A one-step synthesis of 3-substituted benzo[b]thiophenes has been developed through the reaction of arynes (generated from o-silylaryl triflates) with alkynyl sulfides. rsc.orgrsc.org
These strategies are typically used to functionalize the C2 or C3 positions, but their adaptation for C4 arylation is a key area of research.
Targeted Synthesis of Benzo[b]thiophene,4-(4-methoxyphenyl)-
The synthesis of the specific molecule Benzo[b]thiophene, 4-(4-methoxyphenyl)- requires precise control over regioselectivity, either by directing the initial cyclization or by selectively functionalizing the C4 position of the benzo[b]thiophene core.
Directing substitution to the C4 position of the benzo[b]thiophene ring is challenging due to the inherent reactivity of the C2 and C3 positions. However, several strategies have been developed to achieve this goal.
One approach involves using a directing group. A copper-mediated C4-H sulfonylation of benzo[b]thiophene has been achieved using a transient directing group strategy, highlighting a pathway for selective C4 functionalization. acs.orgacs.org
Another innovative, metal-free method involves the activation of the benzo[b]thiophene as its S-oxide. nih.gov Benzothiophenes bearing an electron-withdrawing group at C3, when oxidized to the corresponding S-oxides, undergo a formal C-H/C-H coupling with phenols to yield C4-arylated products. This process is believed to proceed through a Pummerer-type reaction mechanism. nih.gov This strategy is directly applicable to the synthesis of the target molecule by using 4-methoxyphenol (B1676288) as the coupling partner.
| Strategy | Benzo[b]thiophene Substrate | Reagent | Key Features | Reference(s) |
| Metal-Free C-H/C-H Coupling | 3-Acyl-benzo[b]thiophene S-oxide | Phenols, (CF₃CO)₂O | Metal-free, targets C4 position, requires EWG at C3 | nih.gov |
| Copper-Mediated Sulfonylation | Benzo[b]thiophene-3-carbaldehyde | Arylsulfonyl hydrazides | Transient directing group, C4-selectivity | acs.orgacs.org |
| Acid-Catalyzed Cyclization | α-(3-methoxyphenylthio)-4-methoxyacetophenone | Polyphosphoric Acid | Forms 4-methoxy analogue directly from acyclic precursor | google.comgoogle.com |
The design of precursors is critical for successfully introducing the 4-methoxyphenyl (B3050149) group at the desired position.
For Cyclization Routes: As mentioned, the synthesis of α-(3-methoxyphenylthio)-4-methoxyacetophenone provides a direct, albeit mixed-isomer, route to a 4-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene. google.comgoogle.com To achieve the target compound, one might envision a precursor like an appropriately substituted o-alkynyl thioanisole (B89551) that, upon cyclization, places the desired aryl group at C4.
For Cross-Coupling Routes: In a direct C-H arylation approach, the precursors would be a 4-H-benzo[b]thiophene (activated as an S-oxide, for example) and 4-iodoanisole (B42571) or a related arylating agent. nih.govnih.gov Alternatively, if a traditional cross-coupling like Suzuki were adapted for C4, the precursors would be a 4-halobenzo[b]thiophene and 4-methoxyphenylboronic acid.
For Aryne Chemistry: The synthesis could be designed by reacting an alkynyl sulfide (B99878) with a specifically substituted aryne precursor, such as a 2-trimethylsilyl-3-(4-methoxyphenyl)phenyl triflate, to construct the desired substitution pattern. rsc.org
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product, particularly when dealing with issues of regioselectivity.
For direct arylation reactions, extensive optimization studies are common. Key parameters include the choice of palladium catalyst, ligands, base, solvent, and temperature. For the room-temperature β-arylation of benzo[b]thiophene, a catalyst system of Pd(OAc)₂ with Ag₂CO₃ in hexafluoroisopropanol (HFIP) was found to be highly effective, providing excellent yields and regioselectivity. nih.govacs.org While this system targets the C3 position, the principles of tuning the catalyst and reaction environment are directly applicable to developing C4-selective methods.
In the Pd(II)-catalyzed C2-arylation of benzo[b]thiophene 1,1-dioxides, a screening of catalysts, oxidants, and solvents revealed that the combination of Pd(OAc)₂, Cu(OAc)₂, and pyridine (B92270) in DMSO at 100 °C gave the best results. nih.gov Such systematic optimization is essential for any new synthetic route. For the targeted synthesis of Benzo[b]thiophene, 4-(4-methoxyphenyl)-, optimization would focus on enhancing the C4 selectivity, potentially by exploring different directing groups, catalyst/ligand combinations, and reaction conditions that favor functionalization of the benzene portion of the bicyclic system over the thiophene ring. nih.gov
Advanced Synthetic Techniques and Emerging Methodologies
Recent advancements in synthetic organic chemistry have provided a diverse toolkit for the preparation of substituted benzo[b]thiophenes. These methods often offer milder reaction conditions, greater functional group tolerance, and improved control over selectivity compared to traditional approaches.
Electrophilic Cyclization Reactions for Substituted Benzo[b]thiophenes
Electrophilic cyclization of appropriately substituted precursors is a powerful and widely employed strategy for the construction of the benzo[b]thiophene ring system. A common approach involves the cyclization of o-alkynyl thioanisoles. This method allows for the formation of 2,3-disubstituted benzo[b]thiophenes with a variety of substitution patterns. The reaction is initiated by an electrophile, which activates the alkyne moiety towards intramolecular attack by the sulfur atom.
A range of electrophiles has been successfully utilized in these cyclization reactions, including iodine (I₂), bromine (Br₂), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS). The choice of electrophile can influence the nature of the substituent at the 3-position of the resulting benzo[b]thiophene. For instance, using I₂ or NBS leads to the corresponding 3-iodo- or 3-bromobenzo[b]thiophenes, which are versatile intermediates for further functionalization via cross-coupling reactions.
A notable advancement in this area is the use of a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt as an electrophilic sulfur source. This reagent reacts with o-alkynyl thioanisoles to afford 2,3-disubstituted benzo[b]thiophenes, introducing a valuable thiomethyl group at the 3-position. The reaction proceeds under mild, ambient temperature conditions and tolerates a wide array of functional groups on the alkyne substituent. Mechanistic studies suggest that the reaction is initiated by the attack of the alkyne on the electrophilic sulfur of the salt, followed by cyclization and elimination of dimethyl sulfide.
| Electrophile | Precursor | Product | Reference |
| I₂ | o-(Alkynyl)thioanisole | 2-Substituted-3-iodobenzo[b]thiophene | |
| Br₂ | o-(Alkynyl)thioanisole | 2-Substituted-3-bromobenzo[b]thiophene | |
| NBS | o-(Alkynyl)thioanisole | 2-Substituted-3-bromobenzo[b]thiophene | |
| Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | o-(Alkynyl)thioanisole | 2-Substituted-3-(methylthio)benzo[b]thiophene |
Organocatalytic and Photoredox-Catalyzed Routes for Aryl-Benzothiophene Synthesis
The fields of organocatalysis and photoredox catalysis have introduced novel, metal-free approaches for the synthesis of aryl-benzothiophenes. These methods often proceed via radical intermediates, offering unique reactivity and selectivity.
A significant development in photoredox catalysis is the visible-light-mediated synthesis of substituted benzo[b]thiophenes from o-methylthio-arenediazonium salts and alkynes. This reaction is catalyzed by an organic dye, such as Eosin Y, which upon irradiation with green light, initiates a radical annulation process. The reaction is believed to proceed through the formation of an aryl radical, which adds to the alkyne, followed by cyclization and rearomatization to yield the benzo[b]thiophene product. This method is advantageous as it avoids the use of transition metals and operates under mild conditions.
In the realm of organocatalysis, asymmetric synthesis of polycyclic benzo[b]thiophene derivatives has been achieved through a [3+3] annulation of N-(benzo[b]thiophen-2-yl)-sulfonamides with 2-alkynyl cycloenones. This reaction is catalyzed by a quinine-derived bifunctional thiourea (B124793), which effectively controls the stereochemical outcome of the reaction, leading to products with high enantioselectivity (up to 97% ee). This approach demonstrates the power of organocatalysis in constructing complex, chiral benzo[b]thiophene-fused systems.
Multicomponent Reactions Incorporating Benzo[b]thiophene Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants, offer a highly efficient means of generating molecular complexity. A notable example for the synthesis of benzo[b]thiophenes is a rhodium-catalyzed three-component coupling of arylboronic acids, alkynes, and elemental sulfur (S₈). This process allows for the construction of highly substituted benzo[b]thiophenes in a single step from readily available starting materials. The reaction proceeds with high regioselectivity and is thought to involve a catalytic cycle that includes sequential alkyne insertion, C-H activation, and sulfur atom transfer.
Mechanistic Investigations of Reaction Pathways
A thorough understanding of the reaction mechanisms is crucial for the optimization of existing synthetic methods and the development of new, more efficient strategies.
Elucidation of Cyclization Mechanisms (e.g., Heck-type pathways)
The mechanism of direct C-H arylation of benzo[b]thiophenes has been a subject of investigation. While concerted metalation-deprotonation (CMD) and electrophilic aromatic substitution (SₑAr) pathways have been considered, recent kinetic studies provide strong evidence for a Heck-type mechanism in the palladium-catalyzed β-arylation of benzo[b]thiophenes at room temperature. rsc.org This pathway involves a concerted carbo-palladation of the palladium-aryl intermediate across the C2-C3 double bond of the benzo[b]thiophene ring, followed by a base-assisted anti-elimination to regenerate the catalyst and furnish the arylated product. rsc.org This mechanistic insight is significant as it helps to explain the observed regioselectivity and provides a framework for designing more effective catalyst systems.
For the photoredox-catalyzed synthesis, mechanistic studies suggest a radical cascade pathway. The process is initiated by the photocatalyst generating an aryl radical from the diazonium salt. This radical then adds to the alkyne to form a vinyl radical, which subsequently undergoes an intramolecular homolytic aromatic substitution (SHAS) onto the sulfur atom, followed by oxidation and deprotonation to afford the final benzo[b]thiophene product.
Understanding Regioselectivity and Stereochemical Control in Synthesis
Controlling regioselectivity is a key challenge in the synthesis of substituted benzo[b]thiophenes. In direct C-H arylation reactions, the inherent reactivity of the benzo[b]thiophene ring often favors functionalization at the C2 position. However, specific strategies have been developed to achieve C3- and even C4-arylation. For instance, the use of benzothiophene (B83047) S-oxides as substrates in metal-free C-H/C-H coupling with phenols has been shown to direct arylation to the C4 position. Computational studies suggest this proceeds through a π-complex between the benzothiophene and a phenoxonium cation.
Stereochemical control in benzo[b]thiophene synthesis is a developing area. The aforementioned organocatalytic asymmetric [3+3] annulation reaction is a prime example of how chiral catalysts can induce high levels of enantioselectivity in the formation of complex benzo[b]thiophene-containing molecules. The bifunctional thiourea catalyst is believed to activate both the nucleophile and the electrophile through hydrogen bonding, organizing the transition state in a way that favors the formation of one enantiomer over the other.
Advanced Spectroscopic and Structural Characterization Studies
Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Architecture
No crystallographic data, including bond lengths, bond angles, torsion angles, dihedral angles, or details on crystal packing and intermolecular interactions, could be found for Benzo[b]thiophene, 4-(4-methoxyphenyl)-.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
A complete and comprehensive assignment of proton (¹H) and carbon (¹³C) NMR signals for Benzo[b]thiophene, 4-(4-methoxyphenyl)- is not available in the reviewed literature.
Vibrational Spectroscopy (FT-IR, Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is a powerful tool for identifying the functional groups and characterizing the molecular vibrations of Benzo[b]thiophene,4-(4-methoxyphenyl)-. The spectra are unique molecular fingerprints, with specific bands corresponding to the stretching and bending vibrations of the bonds within the molecule.
The FT-IR and FT-Raman spectra of this compound would exhibit characteristic absorption bands for its constituent parts: the benzothiophene (B83047) core and the 4-methoxyphenyl (B3050149) substituent. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. primescholars.com The C=C stretching vibrations within the aromatic rings give rise to a series of bands in the 1610-1450 cm⁻¹ range. The benzothiophene moiety is further characterized by vibrations involving the C-S bond. researchgate.net The 4-methoxyphenyl group introduces distinct vibrational modes, most notably the asymmetric C-O-C stretching vibration, which typically appears as a strong band in the FT-IR spectrum around 1250 cm⁻¹, and a symmetric stretching mode near 1040 cm⁻¹. esisresearch.org
A summary of expected vibrational frequencies for the key functional groups is presented below.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Primary Spectroscopy Method |
|---|---|---|---|
| C-H Stretch | Aromatic Rings | 3100 - 3000 | FT-IR, FT-Raman |
| C=C Stretch | Aromatic Rings | 1610 - 1450 | FT-IR, FT-Raman |
| C-O-C Asymmetric Stretch | Aryl-ether (Methoxy) | 1270 - 1230 | FT-IR |
| C-O-C Symmetric Stretch | Aryl-ether (Methoxy) | 1050 - 1010 | FT-IR |
| C-S Stretch | Thiophene (B33073) Ring | 750 - 600 | FT-IR, FT-Raman |
| C-H Out-of-Plane Bend | Aromatic Rings | 900 - 675 | FT-IR |
To achieve a precise and complete assignment of the vibrational modes, experimental FT-IR and FT-Raman spectra are often correlated with theoretical frequencies obtained from quantum chemical calculations. nih.gov This approach involves first optimizing the molecular geometry of Benzo[b]thiophene,4-(4-methoxyphenyl)- using computational methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). nih.gov
Following geometry optimization, the harmonic vibrational frequencies are calculated. nih.gov The calculated frequencies are typically higher than the experimental ones due to the neglect of anharmonicity in the theoretical model. researchgate.net Therefore, the theoretical frequencies are often multiplied by a scaling factor to improve the agreement with the experimental data. nih.gov The potential energy distribution (PED) is then analyzed to determine the contribution of individual bond stretches, bends, and torsions to each normal mode of vibration, allowing for an unambiguous assignment of the observed spectral bands. esisresearch.org A strong linear correlation between the scaled theoretical wavenumbers and the experimental ones confirms the accuracy of both the calculation and the spectral assignment. researchgate.net
Electronic Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties
Electronic spectroscopy provides fundamental information about the photophysical properties of conjugated systems like Benzo[b]thiophene,4-(4-methoxyphenyl)-. Benzo[b]thiophene and its derivatives are known to be fluorescent and are utilized in applications such as organic light-emitting devices. ktu.edu The ultraviolet-visible (UV-Vis) absorption spectrum reveals the wavelengths of light the molecule absorbs to promote electrons to higher energy states (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO). Fluorescence spectroscopy detects the light emitted as the molecule relaxes from the excited state back to the ground state.
The absorption and emission maxima (λ_abs and λ_em) are characteristic of the molecule's electronic structure. For π-conjugated systems like benzothiophene derivatives, these properties are sensitive to the extent of conjugation and the nature of substituents. nih.gov Studies on related 4,4′-bibenzo[c]thiophene derivatives show strong absorption in the UV-A range, with emission in the violet-blue region of the visible spectrum. rsc.org For instance, the parent 4,4′-bibenzo[c]thiophene exhibits an absorption maximum at 359 nm and a fluorescence maximum at 410 nm in toluene. rsc.org Similarly, various benzo[b]thiophene-1,1-dioxide derivatives show strong blue emission with maxima in the range of 334–442 nm. nih.gov It is expected that Benzo[b]thiophene,4-(4-methoxyphenyl)- would display similar photophysical characteristics, with absorption likely occurring between 300-370 nm and fluorescence in the 400-460 nm range.
The difference between the absorption and emission maxima is known as the Stokes shift, which provides insight into the structural changes the molecule undergoes upon excitation. nih.gov
| Compound Class | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Reference |
|---|---|---|---|---|
| 4,4′-Bibenzo[c]thiophene | 359 | 410 | 51 | rsc.org |
| 1,1′-Si-4,4′-Bibenzo[c]thiophene | 366 | 420 | 54 | rsc.org |
| 1,1′,3,3′-Si-4,4′-Bibenzo[c]thiophene | 371 | 451 | 80 | rsc.org |
| Benzo[b]thiophene-1,1-dioxides | N/A | 334 - 442 | N/A | nih.gov |
The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φ_f), which is the ratio of photons emitted to photons absorbed. frontiersin.org This parameter is crucial for applications requiring bright emitters. Benzo[b]thiophene derivatives can be efficient emitters; for example, 4,4′-bibenzo[c]thiophene and its silyl-substituted analog both exhibit a fluorescence quantum yield of 0.41 in toluene, indicating that 41% of the absorbed photons are re-emitted as fluorescence. rsc.org The quantum yield can be highly sensitive to molecular structure, substituents, and the local environment. nih.gov
| Compound | Fluorescence Quantum Yield (Φ_f) | Solvent | Reference |
|---|---|---|---|
| 4,4′-Bibenzo[c]thiophene | 0.41 | Toluene | rsc.org |
| 1,1′-Si-4,4′-Bibenzo[c]thiophene | 0.41 | Toluene | rsc.org |
| 1,1′,3,3′-Si-4,4′-Bibenzo[c]thiophene | 0.36 | Toluene | rsc.org |
Investigation of Excited State Dynamics and Energy Transfer Processes
The photophysical behavior of benzo[b]thiophene derivatives is a subject of significant scientific interest, driven by their potential applications in organic electronics and photonics. The excited state dynamics of molecules like Benzo[b]thiophene, 4-(4-methoxyphenyl)- are governed by the interplay between the π-conjugated system of the benzothiophene core and the electronic properties of its substituents. Upon absorption of a photon, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). From this S₁ state, the molecule can relax through several pathways, including fluorescence (radiative decay back to S₀) or non-radiative decay processes such as internal conversion and intersystem crossing (ISC) to a triplet state (T₁).
For aromatic sulfur heterocycles, intersystem crossing is often a highly efficient process. This is attributed to the "heavy-atom effect" of the sulfur atom, which enhances spin-orbit coupling. uni-regensburg.de This coupling facilitates the formally spin-forbidden transition from a singlet to a triplet state. uni-regensburg.de Studies on related compounds, such as thiohelicenes and other thienyl-substituted arenes, have demonstrated that the presence of sulfur significantly increases ISC rates compared to their oxygen-containing (furan) or all-carbon analogues. uni-regensburg.dersc.org The quantum yield of intersystem crossing in some thiohelicenes can be as high as 90%. uni-regensburg.de
The substitution pattern on the benzothiophene core further modulates these dynamics. The 4-(4-methoxyphenyl) group, an electron-donating substituent, can influence the energy levels of the singlet and triplet states. rsc.org This can alter the energy gap between the S₁ and a nearby triplet state (e.g., T₂), which is a critical factor in determining the ISC rate. rsc.org In many organic photosensitizers, a small energy gap between S₁ and T₂ promotes efficient intersystem crossing. rsc.org
Femtosecond transient absorption spectroscopy is a key technique for directly observing these ultrafast processes. researchgate.netrsc.org While specific data for Benzo[b]thiophene, 4-(4-methoxyphenyl)- is not extensively published, studies on similar donor-acceptor systems and substituted dibenzothiophenes reveal typical excited-state lifetimes. acs.orgnih.gov The initial relaxation within the S₁ state often occurs on a picosecond timescale (4-13 ps), followed by intersystem crossing to the triplet state, which can have lifetimes ranging from hundreds of picoseconds to microseconds. acs.org The triplet state is a crucial intermediate in many photochemical reactions and energy transfer processes. The efficiency and lifetime of this state are paramount for applications that rely on harvesting triplet excitons.
| Compound/Class | S₁ Lifetime (τ_S1) | T₁ Lifetime (τ_T1) | ISC Quantum Yield (Φ_ISC) | Reference |
| Dibenzothiophene (B1670422) Derivatives | 4 - 13 ps | 820 - 900 ps | ~98% | acs.org |
| Thiohelicene (6H) | 166 ps | - | ~90% | uni-regensburg.de |
| Perylene in Dibenzothiophene matrix | - | Long-lived (µs-ms) | - | nih.gov |
This table presents data from related compounds to illustrate typical photophysical parameters for sulfur-containing aromatic systems. The values can vary significantly based on solvent and specific molecular structure.
Advanced Mass Spectrometry for Molecular Structure and Fragmentation
Mass spectrometry is an indispensable tool for the structural confirmation and elucidation of organic molecules. For Benzo[b]thiophene, 4-(4-methoxyphenyl)-, advanced techniques such as high-resolution and tandem mass spectrometry provide unambiguous determination of its elemental composition and detailed insights into its chemical structure through controlled fragmentation.
High-resolution mass spectrometry (HRMS) is critical for unequivocally determining the elemental formula of a compound. It measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places), allowing for the calculation of a unique elemental composition. This capability distinguishes the target compound from other molecules that may have the same nominal mass.
The molecular formula for Benzo[b]thiophene, 4-(4-methoxyphenyl)- is C₁₅H₁₂OS. Using the exact masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), oxygen (¹⁶O), and sulfur (³²S), the theoretical monoisotopic mass of the neutral molecule can be calculated with high precision. For the protonated molecule, [M+H]⁺, which is commonly observed in electrospray ionization (ESI), the theoretical accurate mass would be used to confirm its presence in a sample. An experimentally measured mass within a narrow tolerance window (e.g., ±5 ppm) of the calculated value provides strong evidence for the assigned elemental formula.
| Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |
| Neutral Molecule [M] | C₁₅H₁₂OS | 240.06089 |
| Protonated Molecule [M+H]⁺ | C₁₅H₁₃OS⁺ | 241.06871 |
| Sodium Adduct [M+Na]⁺ | C₁₅H₁₂OSNa⁺ | 263.05068 |
| ¹³C Isotope [¹³C M+H]⁺ | ¹²C₁₄¹³CH₁₃OS⁺ | 242.07207 |
| ³⁴S Isotope [³⁴S M+H]⁺ | C₁₅H₁₃O³⁴S⁺ | 243.06422 |
The calculated masses are essential for confirming the identity of the compound via HRMS.
Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. rsc.org For Benzo[b]thiophene, 4-(4-methoxyphenyl)-, the protonated molecule ([M+H]⁺, m/z 241.07) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the molecule's structure, revealing the connectivity of its atoms and the relative strengths of its chemical bonds.
The fragmentation of [C₁₅H₁₃OS]⁺ is expected to proceed through pathways characteristic of its functional groups: the methoxyphenyl moiety and the stable benzothiophene core.
Loss of a Methyl Radical: A primary and highly characteristic fragmentation for methoxy-substituted aromatic compounds is the homolytic cleavage of the O–CH₃ bond, resulting in the loss of a methyl radical (•CH₃, 15 Da). nih.gov This would produce a stable radical cation at m/z 226.05.
Subsequent Loss of Carbon Monoxide: The fragment ion at m/z 226.05, a hydroxy-substituted arylbenzothiophene cation, can then lose a neutral molecule of carbon monoxide (CO, 28 Da). This is a common fragmentation pathway for phenolic cations and would lead to a product ion at m/z 198.05.
Loss of Formaldehyde (B43269): An alternative pathway from the precursor ion involves a rearrangement reaction leading to the elimination of a neutral formaldehyde molecule (CH₂O, 30 Da). This would generate a fragment ion corresponding to a phenylbenzo[b]thiophene cation at m/z 211.06.
These predictable fragmentation pathways provide a structural fingerprint for the molecule, allowing for its confident identification even in complex mixtures.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Formula of Fragment |
| 241.07 | 226.05 | •CH₃ (15.02 Da) | [C₁₄H₁₀OS]⁺• |
| 241.07 | 211.06 | CH₂O (30.01 Da) | [C₁₄H₁₁S]⁺ |
| 226.05 | 198.05 | CO (28.00 Da) | [C₁₃H₁₀S]⁺• |
This table outlines the primary, theoretically derived fragmentation pathways for the protonated form of Benzo[b]thiophene, 4-(4-methoxyphenyl)- under tandem mass spectrometry conditions.
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) and Ab Initio Calculations
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. It is frequently applied to organic molecules to predict a wide range of properties with a good balance of accuracy and computational cost. Ab initio methods, while often more computationally intensive, are based on first principles without the use of empirical parameters.
Optimization of Molecular Geometries and Conformational Analysis
A crucial first step in computational analysis is the optimization of the molecule's three-dimensional structure to find its lowest energy state. For Benzo[b]thiophene, 4-(4-methoxyphenyl)-, this would involve determining the precise bond lengths, bond angles, and, most importantly, the dihedral angle between the benzo[b]thiophene and the 4-methoxyphenyl (B3050149) rings. This dihedral angle is critical as it dictates the degree of π-conjugation between the two aromatic systems, which in turn influences the electronic and optical properties of the molecule.
Conformational analysis would explore the energy landscape associated with the rotation around the single bond connecting the two rings. This would identify the most stable conformer(s) and the energy barriers to rotation. Such studies on related bi-aryl systems often reveal that the planar or near-planar conformations are preferred to maximize conjugation, though steric hindrance can lead to twisted geometries. Without specific studies, the exact preferred conformation of this compound remains undetermined.
Calculation of Electronic Structure, Frontier Molecular Orbitals (HOMO/LUMO), and Energy Gaps
Once the geometry is optimized, DFT calculations can elucidate the electronic properties. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability to donate an electron, while the LUMO relates to the ability to accept an electron.
The spatial distribution of these orbitals is also critical. In similar donor-acceptor or π-conjugated systems, the HOMO is often localized on the more electron-rich moiety, while the LUMO may be distributed across the molecule. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a crucial parameter that provides an estimate of the molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic transition. A smaller gap generally implies higher reactivity and a red-shift in the UV-Vis absorption spectrum. For related aromatic thiophene (B33073) derivatives, these energy gaps are of significant interest for applications in organic electronics. rsc.orgumich.educore.ac.uk
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis spectra)
Theoretical calculations are widely used to predict various spectroscopic data, which can aid in the characterization of newly synthesized compounds.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict 1H and 13C NMR chemical shifts. nih.gov These predicted spectra can be compared with experimental data to confirm the molecular structure.
Vibrational Frequencies: Calculations can predict the infrared (IR) and Raman spectra by determining the vibrational modes of the molecule. The frequencies and intensities of characteristic peaks, such as C-H, C=C, and C-S stretching modes, would be identified.
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra by calculating the energies and oscillator strengths of vertical electronic transitions, primarily the HOMO to LUMO transition. This allows for the prediction of the maximum absorption wavelength (λmax).
Without dedicated computational studies for Benzo[b]thiophene, 4-(4-methoxyphenyl)-, no specific predicted spectroscopic data can be reported.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, providing insights into conformational dynamics and intermolecular interactions that are not accessible from static quantum chemical calculations.
Dynamic Conformational Behavior in Solution and Solid States
MD simulations would model the movement of the atoms of Benzo[b]thiophene, 4-(4-methoxyphenyl)- over time in a simulated environment, such as a solvent box or a crystal lattice. This would reveal the dynamic range of the dihedral angle between the aromatic rings and how it is influenced by the surrounding medium. In solution, the molecule would exhibit greater conformational flexibility compared to the more constrained environment of the solid state.
Investigation of Intermolecular Interactions and Self-Assembly Propensities
In the condensed phase, intermolecular forces govern how molecules interact with each other. For this compound, MD simulations could explore π-π stacking interactions between the aromatic rings of neighboring molecules, as well as other van der Waals forces. Understanding these interactions is key to predicting how the molecules will pack in a crystal and whether they are likely to form ordered aggregates or self-assemble into larger structures, which is particularly relevant for materials science applications. No such simulation data has been published for this specific compound.
Mechanistic Studies Through Computational Modeling
Computational modeling, particularly Density Functional Theory (DFT), has been instrumental in exploring the reaction landscapes of benzothiophene (B83047) derivatives. These studies illuminate the pathways of chemical transformations and the energetic profiles of reactions, which are often challenging to determine experimentally.
Exploration of Reaction Pathways and Transition States
The synthesis and functionalization of benzothiophenes involve various reaction pathways, and computational studies have been pivotal in understanding these mechanisms. For instance, the direct β-arylation of benzo[b]thiophenes, a crucial method for creating C-C bonds, has been investigated using DFT. um.es These studies have modeled the plausible carbopalladation step in a Heck-type pathway. um.es
Computational modeling of the reaction between a palladium intermediate and benzo[b]thiophene has shown the initial formation of an exergonic π-complex. um.es Subsequent carbopalladation proceeds through a transition state with a calculated free energy barrier consistent with room-temperature reactions. um.es Such computational explorations of transition states are vital for understanding the regioselectivity and efficiency of these synthetic methods. While these studies provide a framework for understanding the reactivity of the benzo[b]thiophene core, specific computational models for the reaction pathways involving the 4-(4-methoxyphenyl) substituent are not extensively detailed in the available literature.
Determination of Kinetic and Thermodynamic Parameters for Reactions
Computational chemistry also allows for the determination of kinetic and thermodynamic parameters that govern chemical reactions. For the β-arylation of benzo[b]thiophenes, kinetic isotope effect (KIE) studies, both experimental and computational, have been employed to support a Heck-type reaction mechanism. um.es The calculated kinetic isotope effects for the carbopalladation step are consistent with experimental observations, providing strong evidence for the proposed pathway. um.es
These computational approaches can, in principle, be applied to determine the activation energies, reaction enthalpies, and free energies for various reactions involving 4-(4-methoxyphenyl)benzo[b]thiophene. However, specific thermodynamic and kinetic data tables derived from computational studies for this particular compound are not readily found in the surveyed literature. General findings for benzothiophene derivatives suggest that the nature of substituents can significantly influence the kinetic and thermodynamic favorability of different reaction pathways.
Quantitative Structure-Property Relationship (QSPR) Modeling
QSPR modeling is a computational technique that aims to establish a mathematical relationship between the structural features of a molecule and its properties. These models are valuable for predicting the properties of new compounds without the need for extensive experimental synthesis and characterization.
Development of Predictive Models for Electronic and Optical Properties
For benzothiophene derivatives, computational methods like DFT are used to calculate electronic and optical properties, which can then be used to develop predictive QSPR models. DFT calculations have been employed to understand the electronic structures and molecular orbitals of various substituted bibenzo[c]thiophene derivatives. researchgate.netrsc.org These studies reveal how electron-donating or electron-withdrawing groups influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affect the electronic absorption and emission spectra. rsc.orgrsc.org
For instance, the introduction of electron-donating groups tends to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level, both leading to a smaller HOMO-LUMO gap and a bathochromic (red) shift in the absorption spectra. rsc.orgrsc.org While these general trends are established for the broader class of benzothiophene derivatives, specific QSPR models developed exclusively for predicting the electronic and optical properties of 4-(4-methoxyphenyl)benzo[b]thiophene are not described in the available research. The development of such a model would require a dataset of related compounds with experimentally determined properties and computationally derived molecular descriptors.
The table below illustrates typical data obtained from DFT calculations for related benzo[c]thiophene (B1209120) derivatives, which could form the basis for a QSPR model.
| Compound Derivative | HOMO (eV) | LUMO (eV) | Optical Energy Gap (eV) |
| BBT-1 | -5.55 | -2.39 | 3.16 |
| BBT-2 | -5.45 | -2.34 | 3.11 |
| BBT-3 | -5.34 | -2.30 | 3.04 |
This interactive data table is based on findings for silyl-substituted 4,4′-bibenzo[c]thiophene derivatives and is illustrative of the type of data used in computational studies of electronic properties. rsc.org
Exploration of Advanced Material Science Applications
Organic Semiconductor Applications
The unique electronic properties of benzo[b]thiophene-based molecules, characterized by extended π-conjugation, make them excellent candidates for organic semiconductors. These materials are the active components in a new generation of electronic devices, offering advantages such as flexibility, low cost, and solution processability.
Design and Synthesis of Benzo[b]thiophene,4-(4-methoxyphenyl)- Derivatives for Organic Thin-Film Transistors (OFETs)
The performance of Organic Thin-Film Transistors (OFETs) is intrinsically linked to the molecular structure of the organic semiconductor used. Derivatives of Benzo[b]thiophene,4-(4-methoxyphenyl)- are designed to optimize molecular packing and charge transport in the solid state. The synthesis of such derivatives often employs modern cross-coupling reactions to construct the core π-conjugated system.
Common synthetic strategies for benzo[b]thiophene derivatives that are applicable to the target compound and its analogues include:
Stille Coupling: This versatile palladium-catalyzed reaction involves the coupling of an organotin compound with an organohalide. For instance, a bromo-benzo[b]thiophene could be coupled with a stannylated methoxyphenyl derivative to form the desired structure. bohrium.commdpi.com This method is widely used for creating carbon-carbon bonds in conjugated systems.
Pummerer-Type Cyclization: A modular approach for creating unsymmetrical benzothieno[3,2-b]benzothiophene (BTBT) scaffolds involves a metal-free Pummerer CH–CH-type cross-coupling, followed by a Newman–Kwart reaction. nih.gov This strategy allows for the combination of different substituted precursors to build a library of materials with varied electronic properties.
Visible-Light-Promoted Cyclization: An alternative, environmentally friendly approach involves the visible-light-promoted intermolecular radical cyclization of disulfides and alkynes, which can produce various substituted benzothiophenes in good yields without the need for transition-metal catalysts. nih.gov
The introduction of the 4-methoxyphenyl (B3050149) group is a key design element. The electron-donating nature of the methoxy (B1213986) group can raise the Highest Occupied Molecular Orbital (HOMO) energy level of the molecule, which is crucial for tuning the charge injection properties from the electrodes in an OFET. Furthermore, the phenyl group influences the intermolecular π-π stacking in the solid state, a critical factor for efficient charge transport. acs.org
Potential for Organic Photovoltaics (OPVs) and Organic Light-Emitting Diodes (OLEDs)
The tunable electronic and optical properties of benzo[b]thiophene derivatives make them highly suitable for use in OPVs and OLEDs.
In Organic Photovoltaics (OPVs) , materials based on benzo[b]thiophene can function as electron donor materials in the active layer of a bulk heterojunction solar cell. mdpi.comresearchgate.net The broad absorption spectrum and appropriate energy levels of these materials are key to efficient light harvesting and charge separation. The benzo[1,2-b:4,5-b′]dithiophene (BDT) unit, a close relative, is a well-established excellent donor material due to its planar structure and efficient charge transfer capabilities. researchgate.net Benzo[b]thiophene-series compounds have also been successfully used as solid additives to improve the morphology and photovoltaic performance of organic solar cells, leading to significant increases in power conversion efficiency (PCE). figshare.com
In Organic Light-Emitting Diodes (OLEDs) , benzo[b]thiophene derivatives can be incorporated into the emissive layer or as host materials. rsc.org Their high fluorescence quantum yields and thermal stability are advantageous for device performance and longevity. By fusing the benzothiophene (B83047) unit with other aromatic systems, such as acridine, novel hybrid donors for high-performance thermally activated delayed fluorescent (TADF) OLEDs can be created. rsc.org Furthermore, incorporating benzothiophene into multiple resonance (MR) frameworks has been shown to produce highly efficient and stable blue fluorescent emitters. rsc.org The 4-methoxyphenyl substituent can be used to tune the emission color and improve the quantum efficiency of the resulting device.
Evaluation of Charge Transport Characteristics (e.g., Hole Mobility, On/Off Ratio)
The primary function of an OFET is to control the flow of current, and its performance is quantified by parameters such as charge carrier mobility and the on/off current ratio. Benzo[b]thiophene-based materials typically exhibit p-type (hole) transport, meaning that positive charges are the primary charge carriers. nih.gov The electron-rich sulfur atom and the extended π-system facilitate this process.
The charge transport properties of various benzo[b]thiophene and related dibenzothiophene (B1670422) derivatives have been extensively studied. Hole mobilities can vary significantly depending on the specific molecular structure, substituents, and thin-film processing conditions. For example, solution-processed OFETs using benzothiophene derivatives have demonstrated mobilities ranging from 10⁻⁵ cm²/Vs to as high as 0.11 cm²/Vs, with on/off ratios often exceeding 10⁶. mdpi.comnih.govrsc.org In some optimized device architectures, such as those using an ion-gel gate dielectric, mobilities for related polymers have reached exceptional values, as high as 17.7 cm²/V·s. mdpi.com The on/off ratio, which indicates the device's switching capability, is also a critical metric, with values of 10⁷ being achieved in some dibenzothiophene-based systems. rsc.org
The data below summarizes the performance of various OFETs based on benzo[b]thiophene and its derivatives, illustrating the potential of this class of materials.
| Derivative Class | Hole Mobility (μ) [cm²/Vs] | On/Off Ratio (Ion/Ioff) | Reference |
|---|---|---|---|
| Benzo[b]thieno[2,3-d]thiophene Derivative | 0.005 | > 10⁶ | mdpi.com |
| Dibenzothiophene Derivative (3,7-DHTDBTT) | 0.077 | ~ 1 x 10⁷ | rsc.org |
| Benzo[b]thiophene Derivative | 0.055 | 2.5 x 10⁷ | bohrium.com |
| Pyrene end-capped terthiophene | 0.11 | - | rsc.org |
| N,S,Se-Heteroacene (BSTI/BSTTI) | 10⁻⁵ - 10⁻⁴ | - | nih.govresearchgate.net |
| Dioctylbenzothienobenzothiophene (C8-BTBT) | ~ 3.0 | - | researchgate.net |
Modulation of Photophysical Properties for Optoelectronic Devices
The interaction of organic materials with light is fundamental to their application in optoelectronic devices like OLEDs and sensors. The absorption and emission of light can be precisely controlled by modifying the chemical structure of the benzo[b]thiophene core.
Influence of Methoxy Substituents on Fluorescence and Absorbance in Organic Materials
Substituents play a powerful role in tuning the photophysical properties of a conjugated molecule. The methoxy (-OCH₃) group, being an electron-donating group, has a pronounced effect on the absorption and fluorescence spectra of benzo[b]thiophene derivatives.
When attached to the π-conjugated system, the methoxy group increases the electron density, which generally leads to:
Bathochromic (Red) Shift: Both the absorption and fluorescence emission peaks are shifted to longer wavelengths. bohrium.comnih.gov This effect is due to a reduction in the energy gap between the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO). For example, in a study of substituted thieno[3,2-b] nih.govbenzothiophenes, methoxy substitution caused a red-shift in the fluorescence emission peak of up to 12 nm compared to the unsubstituted parent compound. bohrium.com
Increased Fluorescence Quantum Yield (ΦF): The methoxy group can enhance the brightness of a fluorophore. nih.gov Studies on related systems have shown that methoxy-substituted derivatives can exhibit high fluorescence quantum yields, with reported values ranging from 0.11 to 0.35. bohrium.comnih.gov This enhancement is attributed to the electronic influence of the methoxy group favoring radiative decay pathways.
The table below presents photophysical data for several methoxy-substituted thieno[3,2-b] nih.govbenzothiophene derivatives, highlighting the impact of the substituent.
| Compound | Absorption Max (λabs) [nm] | Emission Max (λem) [nm] | Fluorescence Quantum Yield (ΦF) | Reference |
|---|---|---|---|---|
| 3-Methoxy-TBT | 314 | 367 | 0.35 | bohrium.com |
| 6-Methoxy-TBT-2-COOMe | 345 | 429 | 0.11 | bohrium.com |
This ability to tune the optical properties is critical for designing materials that absorb and emit light in specific regions of the electromagnetic spectrum, a requirement for applications such as full-color displays and targeted biological imaging.
Aggregation-Induced Emission (AIE) Characteristics of Benzo[b]thiophene Derivatives
Aggregation-Induced Emission (AIE) is a unique photophysical phenomenon where non-emissive or weakly emissive molecules are induced to emit intensely upon aggregation in the solid state or in poor solvents. nih.gov This behavior is the opposite of the common aggregation-caused quenching (ACQ) effect. The AIE phenomenon was first reported in 2001 and has since become a major area of research for applications in sensors, bio-imaging, and OLEDs. acs.org
The molecular structure of Benzo[b]thiophene,4-(4-methoxyphenyl)- possesses features conducive to AIE. The key mechanistic theory behind AIE is the restriction of intramolecular motion (RIM). nih.gov In dilute solutions, the 4-methoxyphenyl group can freely rotate around the single bond connecting it to the benzo[b]thiophene core. This rotation provides a non-radiative pathway for the excited state to decay, thus quenching fluorescence.
When the molecules aggregate, the physical constraints of the packed environment hinder this rotation. The blockage of this non-radiative decay channel forces the excited state to decay radiatively, resulting in a significant enhancement of fluorescence emission. Several derivatives of benzothiophene and dibenzothiophene have been developed as novel AIE luminogens, demonstrating high solid-state emission efficiencies. rsc.orgresearcher.lifersc.org For example, luminogens based on a 2,3-diphenylbenzo[b]thiophene S,S-dioxide core have been shown to be effective AIE platforms. rsc.org This AIE activity makes such materials highly promising for applications where strong solid-state emission is required, such as in the emissive layers of OLEDs.
Electrochemical Properties and Redox Behavior
The electrochemical behavior of "Benzo[b]thiophene, 4-(4-methoxyphenyl)-" is fundamental to its potential application in organic electronic devices, as it determines the facility with which the material can accept or donate electrons. This behavior is critical for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
For instance, electrochemical studies on various substituted benzo[b]thiophene derivatives have been reported, shedding light on their reduction mechanisms. In some cases, benzo[b]thiophene-cholesterol derivatives have been shown to undergo multiple monoelectronic reduction processes. researchgate.net The initial electron transfer can be reversible, followed by subsequent irreversible chemical reactions, while other derivatives may exhibit slow, irreversible electron-transfer steps for all reduction processes. researchgate.net The precise nature of the substituents and their positions on the benzo[b]thiophene core significantly influence these electrochemical characteristics. The electron-donating nature of the methoxy group on the phenyl ring in "Benzo[b]thiophene, 4-(4-methoxyphenyl)-" is expected to influence its oxidation potential. Generally, electron-donating groups can lower the oxidation potential, making the compound easier to oxidize.
The stability of the radical cations and anions formed upon oxidation and reduction, respectively, is another critical factor for the operational lifetime of organic electronic devices. The extended π-conjugation provided by the aryl substituent at the 4-position of the benzo[b]thiophene core can contribute to the stabilization of these charged species.
Table 1: Representative Electrochemical Data for Related Benzo[b]thiophene Derivatives
| Compound/System | Onset Oxidation Potential (Eonset) vs. Fc/Fc+ (V) | HOMO Level (eV) | LUMO Level (eV) | Band Gap (eV) |
| PDBT-Th | 1.11 | - | - | - |
| PDBT-2Th | 0.85 | - | - | - |
Note: The data presented is for precursor monomers used in the synthesis of dibenzothiophene/thiophene (B33073) conjugated polymers and is intended to provide a general context for the electrochemical properties of related systems. PDBT-Th is 2,8-bis-(thiophen-2-yl)-dibenzothiophene and PDBT-2Th is 2,8-Bis-(bithiophen-2-yl)-dibenzothiophene. frontiersin.org Data for "Benzo[b]thiophene, 4-(4-methoxyphenyl)-" is not available.
Structure-Property Relationships for Performance Optimization in Advanced Materials
The performance of "Benzo[b]thiophene, 4-(4-methoxyphenyl)-" in advanced material applications is intrinsically linked to its molecular structure. By systematically modifying the molecular architecture, it is possible to fine-tune its electronic, thermal, and mechanical properties to meet the specific demands of a particular application.
Thermal Stability: For applications in electronic devices that can generate heat during operation, high thermal stability is a prerequisite. The inherent rigidity of the fused benzo[b]thiophene ring system contributes positively to the thermal stability of its derivatives. Research on other polythiophene derivatives has demonstrated impressive thermal stability, with some materials being stable up to 590°C in air. nih.gov The introduction of the 4-methoxyphenyl group is not expected to significantly detract from this inherent stability. The melting point of a related isomer, 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (B30302), is reported to be in the range of 191-197 °C, indicating good thermal stability in the solid state.
Mechanical Properties: The mechanical properties of polymers incorporating "Benzo[b]thiophene, 4-(4-methoxyphenyl)-" units, such as flexibility and adhesion, are critical for the development of flexible and wearable electronic devices. The properties of such polymers can be tailored by controlling the polymer's molecular weight, polydispersity, and the nature of the linkages between the monomer units. For example, in thiophene-containing copolyesters, the presence of rigid phenyl and thiophene units in the polymer chains contributes to high thermal stability, while the incorporation of flexible aliphatic chains can enhance stretchability. mdpi.com The balance between rigid and flexible components in the polymer backbone is key to achieving the desired mechanical characteristics without compromising the electronic properties.
Benzo[b]thiophene,4-(4-methoxyphenyl)- as a Privileged Scaffold in Drug Discovery
The benzo[b]thiophene scaffold is considered a "privileged structure" in drug discovery due to its ability to bind to a diverse range of biological targets, leading to various therapeutic effects including anti-cancer, anti-inflammatory, and enzyme inhibitory activities. diva-portal.orgresearchgate.netnih.gov The versatility of this core allows medicinal chemists to develop extensive libraries of compounds for screening against numerous diseases. nih.gov The incorporation of the 4-methoxyphenyl group at the 4-position of the benzo[b]thiophene core is a strategic design element intended to modulate the compound's physicochemical properties and target affinity.
The rational design of derivatives based on the Benzo[b]thiophene,4-(4-methoxyphenyl)- scaffold involves strategic chemical modifications to optimize interactions with a specific biological target. This process is guided by an understanding of the target's three-dimensional structure and the desired pharmacological effect. Key strategies include:
Modification of the Methoxyphenyl Ring: The methoxy group (-OCH3) is a common starting point for modification. It can be demethylated to a hydroxyl group (-OH) to introduce a hydrogen bond donor, potentially enhancing binding affinity with target proteins. nih.gov Alternatively, it can be replaced with other substituents (e.g., halogens, alkyls, nitro groups) to alter electronic properties, lipophilicity, and steric bulk, thereby fine-tuning the molecule's interaction profile.
Substitution on the Benzo[b]thiophene Core: The benzene (B151609) and thiophene rings of the core structure offer multiple positions for substitution. Introducing functional groups at positions 2, 3, 5, 6, or 7 can significantly impact biological activity. For example, adding bulky or flexible side chains can explore different pockets within a receptor's binding site, while incorporating polar groups can improve solubility and introduce new interaction points. nih.gov
Bioisosteric Replacement: The thiophene sulfur atom can be replaced with other heteroatoms (like oxygen in benzofuran (B130515) or nitrogen in indole) to probe the importance of the sulfur atom for a particular biological activity. This approach helps in understanding the pharmacophoric requirements of the target.
The goal of these rational design approaches is to enhance potency, selectivity, and pharmacokinetic properties, transforming a lead compound into a viable drug candidate. diva-portal.orgnih.gov
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of Benzo[b]thiophene,4-(4-methoxyphenyl)- derivatives correlates with their biological activity. diva-portal.orgnih.gov By synthesizing and testing a series of structurally related compounds, researchers can identify key molecular features responsible for target binding and efficacy.
For the benzo[b]thiophene class of compounds, several general SAR principles have been established:
Role of the Phenyl Substituent: The nature and position of substituents on the phenyl ring are critical. For instance, in studies on selective estrogen receptor modulators (SERMs) like raloxifene (B1678788) (which has a 2-phenyl-benzo[b]thiophene core), a hydroxyl group on the phenyl ring is crucial for estrogen receptor binding. nih.gov For the 4-(4-methoxyphenyl) scaffold, the methoxy group's position and electronic influence would be a key determinant of activity.
Impact of Substituents on the Benzothiophene Ring: The addition of groups to the benzo[b]thiophene nucleus can drastically alter activity. In some cholinesterase inhibitors, the introduction of a 3-acyl group to the 2-phenylbenzothiophene scaffold significantly improved inhibitory activity against butyrylcholinesterase (BChE). nih.gov This suggests that exploring substitutions at the 2- and 3-positions of the Benzo[b]thiophene,4-(4-methoxyphenyl)- core could be a fruitful strategy.
| Modification Site | Type of Modification | Observed Effect on Biological Activity (Example Target) | Reference |
| 4'-position of Phenyl Ring | Methoxy (-OCH3) to Hydroxyl (-OH) | Often increases binding affinity via hydrogen bonding (e.g., Estrogen Receptor). | nih.gov |
| 4'-position of Phenyl Ring | Introduction of electron-donating groups | Can enhance activity, depending on the target. | nih.gov |
| 3-position of Benzothiophene | Addition of an acyl group | Significantly improved inhibition of butyrylcholinesterase (BChE). | nih.gov |
| General Scaffold | Increased Lipophilicity | May improve cell permeability but can also increase non-specific binding. | nih.gov |
| General Scaffold | Introduction of polar groups | Can improve aqueous solubility and introduce new H-bonding interactions. | researchgate.net |
Computational Molecular Docking and Binding Affinity Prediction
Computational methods are indispensable tools in modern drug discovery, providing insights into how ligands like Benzo[b]thiophene,4-(4-methoxyphenyl)- derivatives interact with their biological targets at a molecular level.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.net This method allows researchers to visualize and analyze the specific intermolecular interactions that stabilize the ligand-protein complex.
For benzo[b]thiophene derivatives, docking studies have revealed key interactions with various targets:
Hydrogen Bonds: These are crucial for affinity and specificity. For example, the carbonyl oxygen of certain benzothiophene derivatives forms hydrogen bonds with amino acid residues like TYR337 in acetylcholinesterase (AChE). nih.gov
π-π Stacking and π-Cation Interactions: The aromatic rings of the benzo[b]thiophene scaffold and the 4-methoxyphenyl group frequently engage in π-π stacking interactions with aromatic residues of the protein, such as Tryptophan (TRP) and Tyrosine (TYR). nih.gov Interactions between the electron-rich aromatic system and positively charged residues like Arginine (Arg) are also common. mdpi.com
These models help explain the observed SAR and guide the rational design of new derivatives with improved binding affinity. nih.gov
| Target Protein | Derivative Class | Key Interacting Residues | Type of Interaction | Reference |
| Acetylcholinesterase (AChE) | Benzothiophene-chalcone | TYR337, TRP86 | Hydrogen bond, π-stacking | nih.gov |
| 5-HT1A Receptor | Benzothiophenyl arylpiperazine | Not specified | Electrostatic interactions | nih.gov |
| Tubulin | Tetrahydrobenzo[b]thiophene | Colchicine binding site | Good binding affinity | researchgate.net |
| VEGFR3 | Thieno-pyrimidine | Phe929, Ala983, Leu1044, Arg940 | Hydrophobic, π-cation | mdpi.com |
In silico or virtual screening is a computational approach used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This method is significantly faster and more cost-effective than traditional high-throughput screening.
The process often involves:
Pharmacophore Modeling: A pharmacophore model is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for binding to a specific target. This model can be generated based on a known active ligand or the structure of the target's binding site. nih.gov
Database Screening: The pharmacophore model is then used as a 3D query to filter large compound libraries, identifying molecules that possess the required spatial arrangement of features.
Docking and Scoring: The "hit" compounds from the initial screen are then subjected to molecular docking simulations to predict their binding modes and estimate their binding affinities. nih.gov
This approach allows for the rapid identification of novel chemical scaffolds or the optimization of existing ones, such as the Benzo[b]thiophene,4-(4-methoxyphenyl)- core, for a desired biological activity. nih.gov
Enzyme Inhibition Mechanism Studies
Derivatives of the benzo[b]thiophene scaffold have been investigated as inhibitors of various enzymes, playing a role in the potential treatment of several diseases. nih.govresearchgate.net Studies into the mechanism of inhibition provide a deeper understanding of how these compounds exert their effects.
For example, certain benzo[b]thiophene-chalcone hybrids have been identified as inhibitors of cholinesterases (AChE and BChE), enzymes that are key targets in the management of Alzheimer's disease. nih.gov SAR and molecular docking studies on these compounds suggest they act as competitive inhibitors, binding to the active site of the enzyme and preventing the breakdown of the neurotransmitter acetylcholine. nih.gov The binding is often stabilized by a combination of hydrogen bonds and π-stacking interactions within the enzyme's active site gorge. nih.gov
Similarly, other derivatives, specifically 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogues, have been developed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. researchgate.net Docking studies showed that these compounds occupy the COX-2 active site with a binding orientation similar to known selective inhibitors like celecoxib, thereby blocking the synthesis of pro-inflammatory prostaglandins. researchgate.net These findings highlight the potential of the benzo[b]thiophene scaffold in designing specific enzyme inhibitors.
Investigation of Cholinesterase Inhibition by Benzo[b]thiophene Derivatives
Derivatives of benzo[b]thiophene have been synthesized and evaluated for their ability to inhibit cholinesterases, enzymes critical in the nervous system. In one study, a series of new thiophene derivatives were created, and their acetylcholinesterase (AChE) inhibitory activity was measured using Ellman's method, with donepezil (B133215) serving as a reference compound. nih.govbindingdb.org One particular derivative, 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (IIId), demonstrated 60% inhibition of AChE, which was significantly more potent than the 40% inhibition shown by donepezil under the same conditions. nih.govbindingdb.org
Further research into benzo[b]thiophene-chalcone hybrids revealed that these compounds could inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). sigmaaldrich.comresearchgate.net Structure-activity relationship studies indicated that the benzothiophene-chalcone hybrids were generally more effective inhibitors than their simpler benzothiophene counterparts. researchgate.netresearchgate.net Specifically, compound 5f was identified as the most effective AChE inhibitor with an IC₅₀ value of 62.10 μM, while compound 5h was the best BChE inhibitor with an IC₅₀ of 24.35 μM. The potency of compound 5h against BChE was comparable to the reference drug galantamine (IC₅₀ = 28.08 μM). sigmaaldrich.comresearchgate.net
| Compound | Target Enzyme | Inhibition / IC₅₀ | Reference Compound | Reference Value | Source |
|---|---|---|---|---|---|
| Compound IIId | AChE | 60% Inhibition | Donepezil | 40% Inhibition | nih.gov, bindingdb.org |
| Compound 5f | AChE | 62.10 μM | - | - | sigmaaldrich.com, researchgate.net |
| Compound 5h | BChE | 24.35 μM | Galantamine | 28.08 μM | sigmaaldrich.com, researchgate.net |
Evaluation of Kinase Target Modulation and Inhibition (e.g., DYRK1A, CLK1/CLK4, Haspin)
The benzo[b]thiophene scaffold has been integral to the development of potent kinase inhibitors. A series of sulfur-containing tetracyclic compounds based on a benzo[b]indeno[1,2-d]thiophen-6-one core were designed and assessed for their ability to inhibit Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), a target with potential therapeutic applications in cancer and neurodegenerative diseases like Down syndrome and Alzheimer's disease. lumirlab.comnih.govnih.gov
The inhibitory effects were found to be highly dependent on the substitution pattern on the benzo[b]thiophene ring. lumirlab.comresearchgate.net A particularly active compound, 4k , not only showed potent inhibition of DYRK1A (IC₅₀ = 35 nM) but also demonstrated a fairly good selectivity against the off-target DYRK1B. lumirlab.comnih.gov Further investigation revealed that compound 4k acts via an ATP-competitive mechanism and is also a potent inhibitor of other kinases, including CLK1 (IC₅₀ = 20 nM), CLK4 (IC₅₀ = 26 nM), and, to a lesser extent, Haspin (IC₅₀ = 76 nM). lumirlab.comnih.gov The 5-methoxy derivative 4e also exhibited significant DYRK1A inhibition with an IC₅₀ of 52 nM. lumirlab.comnih.gov In silico docking studies were performed to understand the interactions between these tetracyclic derivatives and the ATP binding sites of DYRK1A, CLK1/CLK4, and Haspin. lumirlab.comnih.gov
| Compound | Target Kinase | IC₅₀ (nM) | Source |
|---|---|---|---|
| Compound 4k | DYRK1A | 35 | lumirlab.com, nih.gov |
| CLK1 | 20 | lumirlab.com, nih.gov | |
| CLK4 | 26 | lumirlab.com, nih.gov | |
| Haspin | 76 | lumirlab.com, nih.gov | |
| Compound 4e | DYRK1A | 52 | lumirlab.com, nih.gov |
Receptor Ligand Binding Studies
Exploration of Estrogen Receptor Modulation and Anti-Tubulin Activity (Theoretical and In Vitro)
The benzo[b]thiophene framework is a key structural feature of selective estrogen receptor modulators (SERMs). researchgate.net Research has focused on developing families of benzothiophene SERMs to modulate redox activity and estrogen receptor (ER) affinity. nih.gov Computational modeling and in vitro ligand binding assays have demonstrated that these compounds can exhibit a wide range of selectivity for ERα over ERβ, from 1.2- to 67-fold. researchgate.net
In parallel, the anti-tubulin properties of benzo[b]thiophene derivatives have been explored. A new class of tubulin polymerization inhibitors was identified based on the 3-aroyl-2-arylbenzo[b]thiophene molecular skeleton. nih.gov The lead compound in this series, 2-(4'-methoxyphenyl)-3-(3',4',5'-trimethoxybenzoyl)-6-methoxybenzo[b]thiophene, was found to inhibit tubulin polymerization, leading to an increase in the mitotic index in cancer cells. nih.gov Further studies on 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives identified compound 4g , the 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-4-methoxybenzo[b]thiophene derivative, as a highly potent agent with antiproliferative IC₅₀ values in the nanomolar range (16–23 nM). nih.gov This compound was also a potent inhibitor of tubulin polymerization, with an IC₅₀ of 0.67 µM, and was shown to arrest cancer cells in the G2–M phase of the cell cycle. nih.gov
| Compound/Series | Biological Target | Key Finding | Source |
|---|---|---|---|
| Benzothiophene SERMs | Estrogen Receptors (ERα/ERβ) | 1.2- to 67-fold selectivity for ERα over ERβ | researchgate.net |
| 2-(4'-methoxyphenyl)-3-(3',4',5'-trimethoxybenzoyl)-6-methoxybenzo[b]thiophene | Tubulin | Lead compound that inhibits tubulin polymerization | nih.gov |
| Compound 4g | Tubulin | IC₅₀ of 0.67 µM for tubulin polymerization inhibition | nih.gov |
Characterization of Cannabinoid Receptor Ligand Properties (In Vitro/Theoretical)
The benzo[b]thiophene scaffold has also been investigated for its potential to interact with cannabinoid receptors. Research activities have focused on developing selective ligands for the CB2 receptor, which is a therapeutic target for a variety of diseases, including inflammation, pain, and cancer, without the psychoactive side effects associated with CB1 receptor activation. nih.gov
A study involving the synthesis of 2-(acylamino)/(2-sulphonylamino)-tetrahydrobenzo[b]thiophene-3-carboxylates yielded compounds with high binding affinity for the CB2 receptor and significant selectivity over the CB1 receptor. nih.gov One derivative from this tetrahydrobenzo[b]thiophene series, compound 6b , emerged as a particularly potent and selective CB2 ligand, exhibiting a Kᵢ of 2.15 nM and a CB2/CB1 selectivity of nearly 500-fold. nih.gov Functional assays confirmed that this compound acts as a full agonist at the CB2 receptor. nih.gov These findings highlight the utility of the benzo[b]thiophene scaffold in designing potent and selective modulators of the cannabinoid system.
| Compound Series | Target Receptor | Lead Compound | Kᵢ (nM) | Selectivity (CB2/CB1) | Functional Activity | Source |
|---|---|---|---|---|---|---|
| Tetrahydrobenzo[b]thiophene derivatives | CB2 | Compound 6b | 2.15 | ~500-fold | Full Agonist | nih.gov |
Research into BACE1 Inhibition Mechanisms and Potential Alzheimer's Disease Relevance (Preclinical/Theoretical)
The enzyme β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a primary therapeutic target in the development of treatments for Alzheimer's disease, as it initiates the production of amyloid-β peptides. nih.gov The benzo[b]thiophene structure has been identified as a promising starting scaffold for the design of new BACE1 inhibitors.
Theoretical and preclinical studies have explored the potential of 4- and 5-substituted benzothiophenes as foundational structures for building more complex molecules, such as benzothieno[b]pyridines, designed to inhibit BACE1. While specific inhibitory data for 4-(4-methoxyphenyl)benzo[b]thiophene itself is not detailed, the broader class of benzothiophene derivatives is considered a valuable starting point for developing novel chemical entities aimed at treating Alzheimer's disease by targeting BACE1. These preliminary findings encourage further research and development in this area.
Development of Chemical Probes and Biosensors
Chemical probes are essential tools in biomedical research for interrogating biological systems and understanding the function of specific proteins in their native cellular environments. The development of potent and selective inhibitors for a biological target is a critical first step in creating such probes.
The potent and narrow-spectrum dual inhibitors of DYRK1A and DYRK1B derived from the benzothiophene scaffold represent significant potential as chemical probes. Specifically, compounds that exhibit high potency and selectivity can be modified—for example, by attaching fluorescent tags or biotin—to create tools for studying the cellular functions of these kinases. Such pharmacological tools are invaluable for illuminating the roles of DYRK1A and DYRK1B in human pathologies. While the direct application of Benzo[b]thiophene,4-(4-methoxyphenyl)- as a chemical probe has not been explicitly documented, the successful development of highly selective inhibitors from this chemical class provides a strong foundation for their future adaptation into sophisticated probes for biological investigation.
Investigation in Medicinal Chemistry and Biological Target Interactions Non Clinical Focus
Application in Electrochemical Detection of Biomarkers
The compound 4-(2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)benzaldehyde (MPBB), a derivative of Benzo[b]thiophene, 4-(4-methoxyphenyl)-, has been investigated as a key component in the development of an electrochemical immunosensor for the detection of Cancer Antigen 125 (CA125), a biomarker associated with ovarian cancer. ogu.edu.tr This novel benzothiophene (B83047) derivative serves as a chemical antibody in the sensor, which is designed for the effective and precise measurement of CA125 levels through electrochemical methods. ogu.edu.tr
The immunosensor is constructed by modifying a glassy carbon electrode with MPBB, which then acts as an antibody to capture the CA125 antigen. ogu.edu.tr The synthesis of MPBB is achieved through Pd-catalyst coupling reactions and electrophilic cyclization reactions. ogu.edu.tr For the sensor fabrication, the synthesized MPBB is dispersed in a Nafion solution, and this mixture is then applied to the electrode, upon which the CA125 antigen is incubated. ogu.edu.tr
The performance of the MPBB-based electrochemical sensor was evaluated using differential pulse voltammetry (DPV). The study identified optimal conditions for the sensor's operation, which include a 3 μL loading of MPBB, a CA125 antigen concentration of 30 ng/mL, and an incubation time of 90 minutes. ogu.edu.tr Under these optimized conditions, the sensor demonstrated high sensitivity and a wide detection range for CA125. ogu.edu.tr
Detailed research findings revealed that the sensor exhibits two distinct linear ranges for the detection of the CA125 antigen. ogu.edu.tr Furthermore, the study investigated the binding energy between the MPBB molecule and the CA125 antigen through molecular docking modeling. ogu.edu.tr The results from interference and artificial serum studies suggest that this electrode is a promising tool for the determination of the CA125 antigen in the context of ovarian cancer detection. ogu.edu.tr
Table 1. Performance Characteristics of the MPBB-Based Electrochemical Sensor for CA125 Detection
| Parameter | Value |
|---|---|
| Linear Range 1 | 5-50 ng/mL |
| Linear Range 2 | 100-500 ng/mL |
| Limit of Detection (LOD) | 0.03385 ng/mL |
| Limit of Quantification (LOQ) | 0.10155 ng/mL |
| Optimal MPBB Loading | 3 μL |
| Optimal CA125 Concentration | 30 ng/mL |
| Optimal Incubation Time | 90 minutes |
Future Research Directions and Emerging Opportunities
Development of Highly Efficient and Sustainable Synthetic Methodologies
The synthesis of benzo[b]thiophene derivatives has traditionally relied on multi-step procedures that can be resource-intensive. A significant future research direction lies in the development of more efficient and sustainable synthetic methodologies. Green chemistry principles are becoming increasingly important, focusing on reducing waste, minimizing the use of hazardous reagents, and improving energy efficiency. nih.gov
Recent advancements have explored palladium-catalyzed reactions, which offer a powerful tool for the construction of the benzo[b]thiophene core. rsc.orgnih.govacs.orgnih.gov Future work will likely focus on optimizing these catalytic systems to use lower catalyst loadings, milder reaction conditions, and greener solvents. One-pot conversion of thioenols into benzo[b]thiophenes using simple palladium catalysts is a promising avenue. rsc.org Furthermore, electrochemical synthesis is emerging as an environmentally friendly and efficient alternative, offering a catalyst-free and oxidant-free pathway to C-3 sulfonated benzothiophenes. organic-chemistry.orgxmu.edu.cnxmu.edu.cn The use of "table salt" as a source of electrophilic chlorine in copper-mediated halocyclization represents another innovative and green approach. nih.gov
Future research in this area will likely focus on:
Catalyst Development: Designing novel, highly active, and recyclable catalysts to improve reaction efficiency and reduce environmental impact.
Flow Chemistry: Implementing continuous flow processes for the synthesis of benzo[b]thiophene derivatives, which can offer better control over reaction parameters and facilitate safer, more scalable production.
Bio-catalysis: Exploring the use of enzymes to catalyze key steps in the synthesis, which could lead to highly selective and environmentally friendly processes.
Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design
The vast chemical space of possible benzo[b]thiophene derivatives presents a significant challenge for traditional, intuition-based drug and materials discovery. The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate the design and optimization of new compounds. arxiv.org ML models, particularly deep learning methods like graph neural networks (GNNs), show great promise in predicting the properties of organic molecules with high accuracy and efficiency. arxiv.org
For instance, ML can be employed to predict the photophysical properties of organic fluorescent materials, such as emission wavelengths and quantum yields, with an accuracy comparable to that of time-dependent density functional theory (TD-DFT) calculations but at a fraction of the computational cost. chemrxiv.orgnih.govchemrxiv.orgacs.org This enables high-throughput virtual screening of large libraries of potential benzo[b]thiophene derivatives to identify candidates with desired optoelectronic properties.
Key opportunities in this domain include:
Predictive Modeling: Developing robust ML models to predict a wide range of properties, including biological activity, toxicity, and material characteristics, for novel benzo[b]thiophene derivatives.
Generative Models: Utilizing generative AI models to design entirely new benzo[b]thiophene-based structures with optimized properties for specific applications.
Data Integration: Building comprehensive databases of experimental and computational data on benzo[b]thiophene derivatives to train more accurate and reliable ML models.
Exploration of Novel Photophysical Phenomena for Next-Generation Optoelectronics
Functionalized benzo[b]thiophene derivatives are promising candidates for a variety of optoelectronic applications, including organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). bgu.ac.ilktu.edu Their fused aromatic structure provides a rigid and planar core, which can facilitate efficient charge transport and luminescence.
Future research will focus on exploring and harnessing novel photophysical phenomena in these materials. This includes investigating aggregation-induced emission (AIE), where molecules that are non-emissive in solution become highly luminescent in the aggregated state. rsc.org The solvatochromic properties of these compounds, where their absorption and emission spectra change with the polarity of the solvent, also warrant further investigation for applications in chemical sensing. tsijournals.comrsc.org
Emerging opportunities in this field are:
Tuning Emission Properties: Systematically modifying the substituents on the benzo[b]thiophene core to fine-tune the emission color, quantum yield, and lifetime for specific OLED applications. researchgate.netrsc.org
Charge Transport Optimization: Designing new derivatives with improved molecular packing and electronic coupling to enhance charge carrier mobility in OFETs.
Non-Fullerene Acceptors: Investigating the potential of benzo[b]thiophene-based materials as non-fullerene acceptors in organic solar cells. rsc.org
| Property | Potential Application | Research Focus |
| Photoluminescence | Organic Light-Emitting Diodes (OLEDs) | Tuning emission color and efficiency rsc.orgspiedigitallibrary.org |
| Photoconductivity | Organic Photodetectors, Solar Cells | Enhancing charge carrier generation and transport spiedigitallibrary.org |
| Solvatochromism | Chemical Sensors | Correlating spectral shifts with analyte properties tsijournals.comrsc.org |
| Aggregation-Induced Emission (AIE) | Bio-imaging, Solid-state lighting | Designing molecules with strong AIE characteristics rsc.org |
Deeper Understanding of Intramolecular Dynamics and Their Impact on Properties
The three-dimensional structure and dynamic behavior of a molecule are intrinsically linked to its physical, chemical, and biological properties. A deeper understanding of the intramolecular dynamics of Benzo[b]thiophene,4-(4-methoxyphenyl)- and its derivatives is crucial for rational compound design. Computational methods, such as molecular dynamics (MD) simulations, can provide valuable insights into the conformational flexibility and intermolecular interactions of these molecules. researchgate.netnih.gov
For example, the dihedral angle between the benzo[b]thiophene ring system and the phenyl substituent can significantly influence the electronic conjugation and, consequently, the photophysical properties of the molecule. MD simulations can help to elucidate the preferred conformations and the energy barriers between different rotational isomers. This information is critical for understanding structure-property relationships and for designing molecules with specific electronic characteristics.
Future research should focus on:
Conformational Analysis: Performing detailed computational studies to map the potential energy surface and identify the most stable conformers of substituted benzo[b]thiophenes.
Solvent Effects: Investigating the influence of the solvent environment on the intramolecular dynamics and conformational preferences of these molecules.
Excited-State Dynamics: Using advanced computational techniques to simulate the dynamics of the molecules in their excited states to better understand the mechanisms of fluorescence and non-radiative decay.
Uncovering New Biological Targets and Mechanisms of Action (Non-Clinical)
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netijpsjournal.comresearchgate.netresearchgate.net While some existing benzo[b]thiophene-based drugs have well-defined mechanisms of action, there is a significant opportunity to uncover new biological targets and therapeutic applications for this class of compounds.
For instance, certain benzo[b]thiophene derivatives have been shown to act as multi-kinase inhibitors, which is a promising strategy for overcoming chemoresistance in cancer. tandfonline.com Others have been identified as allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase, suggesting potential applications in metabolic diseases. nih.gov The ability of some derivatives to overcome P-glycoprotein-mediated drug resistance is another area of significant interest. nih.gov
Future non-clinical research in this area will likely involve:
Target Identification: Utilizing chemoproteomics and other advanced screening techniques to identify the protein targets of bioactive benzo[b]thiophene derivatives.
Mechanism of Action Studies: Employing a combination of in vitro and cell-based assays to elucidate the molecular mechanisms by which these compounds exert their biological effects.
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating focused libraries of derivatives to understand how structural modifications influence biological activity and target selectivity. nih.gov
| Biological Activity | Potential Therapeutic Area (Non-Clinical) | Example Mechanism of Action |
| Anticancer | Oncology | Tubulin polymerization inhibition ktu.edunih.gov, Kinase inhibition tandfonline.com, Apoptosis induction oiccpress.com |
| Anti-inflammatory | Inflammatory Diseases | Inhibition of pro-inflammatory gene expression oiccpress.com |
| Enzyme Inhibition | Metabolic Diseases, Neurological Disorders | Allosteric inhibition of kinases nih.gov |
| Receptor Modulation | Endocrine-related disorders | Estrogen receptor modulation google.comgoogle.com |
Q & A
Q. What synthetic methodologies are commonly employed for preparing 4-(4-methoxyphenyl)benzo[b]thiophene derivatives?
A Pd(II)-catalyzed Sonogashira-type cross-coupling reaction between 2-iodothiophenol and phenylacetylene is a key method, yielding 2-substituted benzo[b]thiophenes (up to 87% yield). The protocol involves cyclization and subsequent functionalization, such as introducing methoxy groups at the 4-position via Suzuki coupling or oxidation steps. Critical parameters include catalyst selection (e.g., Pd(PPh₃)₂Cl₂), solvent optimization (DMF or toluene), and temperature control (80–100°C) .
Q. How are structural features of 4-(4-methoxyphenyl)benzo[b]thiophene confirmed experimentally?
Spectroscopic techniques such as / NMR and high-resolution mass spectrometry (HRMS) are used to verify substitution patterns. X-ray crystallography (e.g., Acta Crystallographica data) provides definitive proof of regiochemistry and planarity of the fused thiophene ring system. For example, crystallographic analysis of naphtho[2,3-b]thiophene derivatives confirms bond angles and dihedral angles critical for electronic properties .
Q. What are the primary applications of benzo[b]thiophene derivatives in medicinal chemistry?
These derivatives serve as scaffolds for drug development due to their bioisosteric relationship with indole and naphthalene. For instance, 4-(4-methoxyphenyl)benzo[b]thiophene analogs exhibit antiproliferative activity by inhibiting tubulin polymerization (IC₅₀ values in micromolar range) and act as cannabinoid receptor ligands (Kᵢ < 100 nM) .
Advanced Research Questions
Q. How do substituents at the 4-position influence the biological activity of benzo[b]thiophene derivatives?
The methoxy group at the 4-position enhances electron-donating effects, improving binding affinity to targets like tubulin or GPCRs. Structure-activity relationship (SAR) studies show that bulkier substituents (e.g., tert-butyl) increase steric hindrance, reducing activity, while polar groups (e.g., hydroxyl) improve solubility but may decrease membrane permeability .
Q. What strategies optimize fluorescence properties in 4-(4-methoxyphenyl)benzo[b]thiophene-based materials?
Introducing electron-donating groups (e.g., methoxy) at the 4-position enhances intramolecular charge transfer (ICT), increasing fluorescence quantum yields (up to Φ = 1.0). Solvatochromic studies in polar aprotic solvents (e.g., DMSO) reveal redshifted emission spectra, useful for designing organic light-emitting diodes (OLEDs) .
Q. What challenges arise in achieving regioselective synthesis of polysubstituted benzo[b]thiophenes?
Competing pathways during cyclization (e.g., 5- vs. 6-membered ring formation) require precise control of reaction conditions. Computational modeling (DFT) predicts favorable transition states, while directing groups (e.g., sulfonyl) enforce regioselectivity. For example, Eaton’s reagent facilitates selective sulfonation in Raloxifene synthesis .
Q. How are advanced analytical techniques applied to study metabolite profiles of benzo[b]thiophene derivatives?
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) identifies metabolites in pharmacokinetic studies. For instance, hydroxylated and glucuronidated metabolites of 4-(4-methoxyphenyl)benzo[b]thiophene are quantified in hepatic microsomal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
